4-Nitro-o-phenylenediamine
Overview
Description
4-Nitro-o-phenylenediamine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of o-phenylenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group. This compound appears as dark red needles or a red solid and is known for its applications in various fields, including dye synthesis and scientific research .
Mechanism of Action
Target of Action
4-Nitro-o-phenylenediamine (4-NOPD) is a potent mutagen that primarily targets DNA . It interacts directly with DNA, causing mutations .
Mode of Action
4-NOPD is a direct-acting mutagen . It undergoes metabolic activation to form a mutagenic compound . This activation can be enhanced by plant enzymatic systems . The compound interacts directly with DNA, leading to mutations .
Biochemical Pathways
The activation of 4-NOPD involves peroxidactic oxidation . This process has been studied using plant-cell suspension and isolated enzyme experiments . The activation of 4-NOPD by plant systems and horseradish peroxidase was suppressed by certain inhibitors, suggesting the involvement of exogenous peroxidase in the plant activation of 4-NOPD .
Result of Action
The primary result of 4-NOPD’s action is the induction of mutations in DNA . It has been used to study the in vitro activation of 4-NOPD into a potent mutagen in Salmonella typhimurium strain TA98 .
Action Environment
The action of 4-NOPD can be influenced by environmental factors. For instance, its activation can be enhanced by plant enzymatic systems . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-o-phenylenediamine can be synthesized through the partial reduction of 2,4-dinitroaniline. The process involves dissolving 2,4-dinitroaniline in ethanol and ammonium hydroxide, followed by the introduction of hydrogen sulfide gas. The reaction mixture is maintained at a temperature between 45°C and 55°C until the yellow particles dissolve, forming a red-colored solution. The product is then crystallized, filtered, and purified using hydrochloric acid and ammonia .
Industrial Production Methods: In industrial settings, this compound can be produced by catalytic hydrogenation of o-nitroaniline. The process involves the use of a palladium-platinum bimetallic catalyst under controlled hydrogen pressure and temperature conditions. The resulting product is purified through filtration and rectification to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-o-phenylenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc powder in ethanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Condensation: It can condense with aldehydes and ketones to form heterocyclic compounds
Common Reagents and Conditions:
Reducing Agents: Zinc powder, hydrogen gas with a palladium catalyst.
Condensation Reagents: Aldehydes, ketones, and carboxylic acids.
Reaction Conditions: Reactions typically occur under mild heating and in the presence of solvents like ethanol or water
Major Products:
Benzimidazoles: Formed through condensation with formic acid.
Benzotriazoles: Formed through reaction with nitrous acid
Scientific Research Applications
4-Nitro-o-phenylenediamine is widely used in scientific research due to its mutagenic properties. It is employed in:
Mutagenicity Studies: Used to study the activation of mutagens in bacterial strains such as Salmonella typhimurium
Dye Synthesis: Serves as an intermediate in the synthesis of various dyes and pigments.
Analytical Chemistry: Utilized in the determination of selenium in environmental samples through gas chromatography.
Comparison with Similar Compounds
o-Phenylenediamine: Lacks the nitro group and is used in the synthesis of benzimidazoles and benzotriazoles.
4-Chloro-o-phenylenediamine: Contains a chlorine atom instead of a nitro group and is used in dye synthesis.
4-Methoxy-o-phenylenediamine: Contains a methoxy group and is used in similar applications.
Uniqueness: 4-Nitro-o-phenylenediamine is unique due to its strong mutagenic properties and its ability to induce oxidative stress. This makes it particularly valuable in mutagenicity studies and as an intermediate in the synthesis of complex organic compounds .
Properties
IUPAC Name |
4-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUWPNXIALNKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2, Array | |
Record name | 4-NITRO-O-PHENYLENEDIAMINE | |
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Record name | 4-NITRO-o-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID9020958 | |
Record name | 4-Nitro-1,2-phenylenediamine | |
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Molecular Weight |
153.14 g/mol | |
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Physical Description |
4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992), Dark red solid; [Merck Index] Brown or dark red crystalline powder; [MSDSonline], RED POWDER. | |
Record name | 4-NITRO-O-PHENYLENEDIAMINE | |
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Record name | 1,2-Diamino-4-nitrobenzene | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acid, Sparingly sol in water; sol in aq soln of hydrochloric acid, Solubility in water: poor | |
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Record name | 4-NITRO-1,2-DIAMINOBENZENE | |
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Vapor Pressure |
0.000109 [mmHg] | |
Record name | 1,2-Diamino-4-nitrobenzene | |
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Mechanism of Action |
4-Nitro-o-phenylenediamine (NOP) is a powerful direct-acting mutagen which demonstrates significant enhancement in mutagenicity when exposed to plant enzymatic systems. Evidence implicating the involvement of peroxidactic oxidation in NOP activation has been obtained from plant-cell suspension and isolated enzyme experiments. Using selected cytochrome P450 and peroxidase enzyme inhibitors in conjunction with Salmonella typhimurium strain TA98 and intact plant-cell activating systems as well as isolated horseradish peroxidase enzyme /the authors/ have further investigated NOP activation by plant systems. The activation of NOP by both plant cells and by horseradish peroxidase was suppressed by the P450 inhibitors methimazole and (+)-catechin and by the peroxidase inhibitors diethyldithiocarbamate and potassium cyanide, but was not suppressed by the P450 inhibitors metyrapone and 7,8-benzoflavone. In addition, peroxidase enzymatic activity was measured and found to be inhibited by methimazole, diethyldithiocarbamate and potassium cyanide but not by (+)-catechin. The data strongly support the involvement of exogenous peroxidase in the plant activation of NOP, but point to a complex metabolic system that requires multistep processing before full mutagenic potential of the plant-activated component of NOP is expressed. | |
Record name | 4-NITRO-1,2-DIAMINOBENZENE | |
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Color/Form |
Dark red needles from dilute alcohol | |
CAS No. |
99-56-9 | |
Record name | 4-NITRO-O-PHENYLENEDIAMINE | |
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Record name | 4-Nitro-1,2-phenylenediamine | |
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Record name | o-Phenylenediamine, 4-nitro- | |
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Record name | 4-NITRO-O-PHENYLENEDIAMINE | |
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Melting Point |
390 to 394 °F (NTP, 1992), 199.5 °C, 201 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What genotoxic effects of 4-NOPD have been observed?
A1: Studies show 4-NOPD can induce DNA damage, specifically oxidative DNA damage. [, ] This type of damage can lead to mutations and potentially contribute to the development of cancer.
Q2: How does 4-NOPD compare to o-phenylenediamine (OPD) in terms of mutagenicity?
A2: OPD has been found to be a more potent mutagen than 4-NOPD. [, ] While both compounds can induce DNA damage, OPD appears to exert its mutagenic effects mainly through indirect effects on DNA, possibly linked to an unbalanced nucleotide pool. []
Q3: Does 4-NOPD induce oxidative stress?
A3: Yes, research suggests 4-NOPD can induce oxidative stress in cells, even without metabolic activation. [, ] This finding highlights a potential mechanism behind its genotoxicity.
Q4: Can 4-NOPD be neutralized or its mutagenic effects mitigated?
A4: Research indicates that certain natural extracts, like those from Humulus japonicus, Cnidoscolus chayamansa, and Apodytes dimidiata, can exhibit antimutagenic effects against 4-NOPD. [, , , ] The exact mechanisms of this protective effect are still under investigation.
Q5: Are there any specific compounds that have shown potential in reducing the mutagenicity of 4-NOPD?
A5: Yes, studies have shown that both β-carotene and α-tocopherol can reduce DNA damage induced by 4-NOPD in specific experimental conditions. []
Q6: What is the molecular formula and weight of 4-NOPD?
A6: The molecular formula of 4-NOPD is C6H7N3O2, and its molecular weight is 153.14 g/mol. []
Q7: What analytical techniques are used to detect and quantify 4-NOPD?
A7: Gas chromatography (GC) [, ], high-performance liquid chromatography (HPLC) [, , ], and UV spectrophotometry [] are common techniques for analyzing 4-NOPD. These methods offer high sensitivity and specificity in detecting and quantifying the compound in various matrices.
Q8: How is 4-NOPD used in the determination of selenium?
A8: 4-NOPD reacts with selenium(IV) to form 5-nitropiaselenol, a compound readily detectable by gas chromatography equipped with an electron-capture detector. [, ] This method offers high sensitivity, allowing for the determination of trace amounts of selenium in samples like plant materials and copper metal. [, ]
Q9: Can 4-NOPD be used to synthesize benzimidazole derivatives?
A9: Yes, 4-NOPD serves as a starting material in the synthesis of various benzimidazole derivatives. [, , ] These derivatives are known for their diverse biological activities and are being explored for potential applications in medicinal chemistry.
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